molecular formula C12H29NO4S B12714779 1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt CAS No. 70953-85-4

1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt

Cat. No.: B12714779
CAS No.: 70953-85-4
M. Wt: 283.43 g/mol
InChI Key: MITFTBAKMFZZSW-UHFFFAOYSA-N
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Description

1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt is a chemical compound that belongs to the class of sulfonic acids. It is characterized by a long hydrocarbon chain with a sulfonic acid group and a hydroxyl group attached at various positions. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt typically involves the sulfonation of dodecane followed by the introduction of a hydroxyl group at specific positions. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by hydrolysis to introduce the hydroxyl group. The final step involves neutralization with ammonia to form the monoammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfide or thiol group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt involves its interaction with various molecular targets and pathways:

    Surfactant Properties: The compound reduces surface tension, allowing it to interact with and stabilize emulsions.

    Antimicrobial Activity: The sulfonic acid group disrupts microbial cell membranes, leading to cell lysis.

    Drug Delivery: The compound can form micelles that encapsulate drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Octanesulfonic acid sodium salt: A shorter-chain analog used in similar applications but with different solubility and surfactant properties.

    1-Decanesulfonic acid sodium salt: Another analog with intermediate chain length, offering a balance between hydrophobic and hydrophilic properties.

Uniqueness

1-Dodecanesulfonic acid, 2(3-,4-,5-,6 or 7)-hydroxy-, monoammonium salt is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant behavior and reactivity.

Properties

CAS No.

70953-85-4

Molecular Formula

C12H29NO4S

Molecular Weight

283.43 g/mol

IUPAC Name

azanium;2-hydroxydodecane-1-sulfonate

InChI

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);1H3

InChI Key

MITFTBAKMFZZSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[NH4+]

Origin of Product

United States

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